molecular formula C15H9BrClFS B8746123 Benzo[b]thiophene, 2-[(5-broMo-2-fluorophenyl)chloroMethyl]- CAS No. 1034305-19-5

Benzo[b]thiophene, 2-[(5-broMo-2-fluorophenyl)chloroMethyl]-

Cat. No. B8746123
Key on ui cas rn: 1034305-19-5
M. Wt: 355.7 g/mol
InChI Key: DMKXTWCFKJCJOQ-UHFFFAOYSA-N
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Patent
US08198464B2

Procedure details

Into an acetonitrile (10 ml) solution of 1-benzothien-2-yl(5-bromo-2-fluorophenyl)methanol (1.0 g) was dropwise added thionyl chloride (706 mg) at a temperature of 5° C. or lower, followed by stirring at 5.0 to 25.0° C. for 3.5 hours. The reaction mixture was subjected to distillation under reduced pressure to distill off the solvent and the residue was subjected to vacuum drying to obtain 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene [1.05 g, yield: 100%, purity: 99% (HPLC)].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
706 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:10]([C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1[F:19])O.S(Cl)([Cl:22])=O>C(#N)C>[Br:18][C:16]1[CH:15]=[CH:14][C:13]([F:19])=[C:12]([CH:10]([Cl:22])[C:2]2[S:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[CH:3]=2)[CH:17]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C(=CC2=C1C=CC=C2)C(O)C2=C(C=CC(=C2)Br)F
Step Two
Name
Quantity
706 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 (± 10) °C
Stirring
Type
CUSTOM
Details
by stirring at 5.0 to 25.0° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 5° C.
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was subjected to distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C=1SC2=C(C1)C=CC=C2)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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